N-(4-tert-butylpyridin-2-yl)acetamide
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Overview
Description
N-(4-tert-butylpyridin-2-yl)acetamide is an organic compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a tert-butyl group at the 4-position of the pyridine ring and an acetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-tert-butylpyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the reaction of 4-tert-butylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. This method also produces this compound with good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce N-(4-tert-butylpyridin-2-yl)ethylamine .
Scientific Research Applications
N-(4-tert-butylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N-(4-tert-butylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylpyridin-2-yl)ethylamine
- N-(4-tert-butylpyridin-2-yl)methanamide
- N-(4-tert-butylpyridin-2-yl)propionamide
Uniqueness
N-(4-tert-butylpyridin-2-yl)acetamide is unique due to its specific structural features, such as the tert-butyl group at the 4-position and the acetamide group at the 2-position. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(4-tert-butylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-8(14)13-10-7-9(5-6-12-10)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) |
InChI Key |
XGLCYBGAKUNQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C(C)(C)C |
Origin of Product |
United States |
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